1-Myristoyl-3-chloropropanediol is a chemical compound classified as a 3-monochloropropane-1,2-diol ester. It is primarily recognized for its role in various biochemical applications, particularly in lipid metabolism and as an intermediate in organic synthesis. The compound has garnered attention due to its potential implications in food safety and health, particularly regarding the presence of chloropropanediol esters in processed foods.
The compound is derived from myristic acid (tetradecanoic acid) and 3-chloropropanediol. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 320.9 g/mol. It is categorized under fatty acid esters and is associated with the broader class of chloropropanediol derivatives, which are often scrutinized for their safety in food products due to potential toxicological effects.
The synthesis of 1-myristoyl-3-chloropropanediol typically involves the esterification of myristic acid with 3-chloropropanediol. This reaction can be catalyzed by various acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions in organic solvents like toluene or dichloromethane.
Key Steps in Synthesis:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, utilizing immobilized catalysts for better scalability .
1-Myristoyl-3-chloropropanediol exhibits a complex molecular structure characterized by:
The structural formula can be represented as follows:
This structure highlights the presence of a chlorinated carbon adjacent to hydroxyl groups, which contributes to its reactivity and utility in various chemical processes .
1-Myristoyl-3-chloropropanediol can undergo several chemical reactions:
Common Reagents and Conditions:
The mechanism of action for 1-myristoyl-3-chloropropanediol primarily revolves around its interaction with biological membranes due to its amphiphilic nature. This property allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial for applications in drug delivery systems where it facilitates the transport of therapeutic agents across cell membranes .
1-Myristoyl-3-chloropropanediol finds applications across several scientific fields:
The synthesis of 1-myristoyl-3-chloropropanediol fundamentally relies on the esterification reaction between myristic acid (tetradecanoic acid) and 3-chloropropanediol derivatives. Two predominant synthetic routes exist: direct esterification of myristic acid with 3-chloropropane-1,2-diol, and transesterification using myristic acid methyl ester. The direct approach employs stoichiometric ratios (typically 1:1 to 1.2:1 acid-to-diol) under reflux conditions with azeotropic removal of water to drive the equilibrium toward ester formation. Reaction temperatures range from 120-160°C, with reaction times varying between 4-12 hours depending on catalyst selection [3] [6].
Enzymatic esterification presents an alternative strategy offering regioselectivity advantages. Lipases from Candida antarctica (CAL-B) immobilized on acrylic resin demonstrate specificity for the primary hydroxyl group of 3-chloropropanediol, preferentially forming the 1-ester with minimal di-ester byproducts. This method operates under milder conditions (60-80°C) but faces challenges in reaction rates and enzyme stability at industrial scales. Studies indicate that solvent-free enzymatic systems achieve conversions of 65-75% after 24 hours, significantly lower than acid-catalyzed approaches that reach 90%+ conversion within 6 hours. Nevertheless, enzymatic routes provide valuable pathways for producing reference standards requiring high isomeric purity [6].
Table 1: Key Reaction Parameters in Esterification Strategies
Method | Catalyst | Temperature Range | Reaction Time | Conversion Efficiency |
---|---|---|---|---|
Acid-Catalyzed Direct Esterification | p-Toluenesulfonic acid (0.5-1.5 mol%) | 140-160°C | 4-8 hours | 90-95% |
Transesterification | Sodium methoxide (0.1-0.5 mol%) | 120-140°C | 6-12 hours | 85-92% |
Enzymatic Esterification | Immobilized CAL-B lipase | 60-80°C | 18-24 hours | 65-75% |
Critical parameters influencing reaction efficiency include moisture control (requiring dehydration of reactants or molecular sieves), reagent purity (myristic acid >98% purity minimizes side reactions), and exclusion of oxygen (preventing oxidative decomposition of the chlorinated diol). The optimal molar ratio balances conversion with purification challenges; excess 3-chloropropanediol complicates purification due to similar polarity between unreacted diol and the monoester product [3] [6].
Catalyst selection profoundly impacts the kinetics, regioselectivity, and byproduct profile in 1-myristoyl-3-chloropropanediol synthesis. Homogeneous Brønsted acid catalysts dominate industrial processes due to their effectiveness and cost efficiency. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly employed at 0.5-2.0 mol% loading. Comparative studies indicate p-TSA provides superior regioselectivity (∼90% sn-1 ester) versus sulfuric acid (∼75% sn-1 ester) at equivalent concentrations, attributed to its lower propensity to promote chloride displacement reactions. However, both catalysts necessitate careful neutralization and washing steps during workup, generating significant salt waste [6].
Phase-transfer catalysts (PTCs) enable efficient interfacial reactions in biphasic systems. Tetrabutylammonium bromide (TBAB, 1-3 mol%) dramatically accelerates esterification when employing aqueous-alkaline conditions with acyl chlorides. This approach circumvents the high temperatures required for direct acid esterification, operating at 25-50°C. The mechanism involves in situ formation of myristoyl chloride followed by PTC-mediated migration to the organic phase where it reacts with 3-chloropropanediol. Yields exceeding 85% are achieved within 2 hours, though the requirement for acid chloride precursors increases raw material costs [2] [6].
Table 2: Catalytic Systems Performance Comparison
Catalyst Type | Representative Agents | Temperature | Reaction Time | Regioselectivity (sn-1:sn-2) | Key Limitations |
---|---|---|---|---|---|
Brønsted Acids | p-TSA, H₂SO₄ | 140-160°C | 4-8 hours | 75-90%:10-25% | Neutralization waste, di-ester formation |
Lewis Acids | SnCl₂, ZnCl₂ | 100-130°C | 5-10 hours | 60-75%:25-40% | Moisture sensitivity, equipment corrosion |
Phase-Transfer Catalysts | TBAB, Aliquat 336 | 25-50°C | 1-3 hours | >95%:<5% | Requires acyl chloride, higher cost |
Solid Acid Catalysts | Amberlyst-15, Zeolites | 100-150°C | 8-16 hours | 80-90%:10-20% | Pore blockage, regeneration complexity |
Heterogeneous catalysts offer advantages in recoverability and reduced waste. Sulfonic acid-functionalized resins (e.g., Amberlyst-15) and acidic zeolites catalyze myristic acid esterification at 100-150°C with 80-90% selectivity toward the monoester. Catalyst lifetimes vary significantly; resin-based systems deactivate after 3-5 cycles due to sulfur leaching and pore blockage by myristic acid, while zeolites maintain activity for >10 cycles but require higher temperatures (∼150°C). These systems demonstrate particular utility in continuous-flow configurations where catalyst contact time is precisely controlled [6].
The shift from traditional batch reactors to continuous-flow systems represents a paradigm change in 1-myristoyl-3-chloropropanediol production, addressing critical limitations in heat transfer, scalability, and process control. Batch reactors remain prevalent for small-scale synthesis (<1 kg) due to equipment familiarity and flexibility. The typical configuration employs glass-lined steel reactors with Dean-Stark traps for azeotropic water removal. However, batch processing faces inherent challenges: extended heating/cooling cycles (2-4 hours cumulative), temperature gradients causing localized overreaction (yielding di-esters and decomposition products), and significant batch-to-batch variability (∼5-8% yield variation) [7] [10].
Continuous-flow reactors overcome these limitations through enhanced mass/heat transfer and precise residence time control. Two dominant configurations emerge for 1-myristoyl-3-chloropropanediol synthesis:
Coflore Agitated Tube Reactors (ATR) employ active mixing through oscillating motion, achieving heat transfer coefficients 3-5× higher than batch reactors. This enables isothermal processing at 140°C with residence times of 15-30 minutes, compared to 4+ hours in batch. A 10-liter ATR system produces approximately 120 L/hour at 5-minute residence time, equivalent to 500+ kg annually with >90% conversion [7].
Plug Flow Reactors (PFR) with static mixers provide laminar flow ideal for homogeneous reaction mixtures. Tube-in-tube designs permit simultaneous reagent addition and temperature zoning, crucial for multistep sequences. PFRs demonstrate superior performance for transesterification, where precise temperature staging prevents 3-MCPD degradation. Scale-up follows numbering-up principles, maintaining consistent product quality from gram to kilogram outputs [9] [10].
Table 3: Reactor Configuration Performance Metrics
Parameter | Batch Reactor | Coflore ATR | Tubular PFR |
---|---|---|---|
Typical Volume | 50-5000 L | 0.35-10 L (modular) | 10 mL-100 L |
Productivity (5-min RT) | Not applicable | 120 L/hour | 1-50 L/hour |
Temperature Control | ±5°C gradient | ±1°C uniformity | ±0.5°C uniformity |
Residence Time Distribution | Broad (mixing-dependent) | Narrow (equivalent to 10 CSTRs) | Near-ideal plug flow |
Scalability Method | Geometric similarity | Numbering-up | Numbering-up/length increase |
Annual Output (kg) | 100-5000 | 500-50,000 | 100-10,000 |
Economic analysis reveals continuous-flow systems reduce capital expenditure by 30-40% at commercial scale (>100 tonnes/year) despite higher equipment costs per unit volume. This advantage stems from reduced solvent inventory (80-90% reduction), lower energy consumption (40-60% reduction via heat integration), and decreased waste treatment costs. For GMP-grade material, continuous processing provides superior documentation of critical process parameters (CPPs), aligning with Quality-by-Design (QbD) pharmaceutical manufacturing principles [7] [10].
Downstream processing presents significant challenges due to the structural similarity between 1-myristoyl-3-chloropropanediol and reaction byproducts (di-esters, unreacted acid/diol, and chlorohydrin isomers). Industrial purification employs a tiered approach combining liquid-liquid extraction, adsorption chromatography, and fractional crystallization. Initial isolation typically involves alkaline washing (1-3% sodium bicarbonate) to remove residual myristic acid, followed by liquid-liquid extraction with hexane/water systems (partition coefficient K=85 for target compound). This sequence removes >95% of hydrophilic impurities but fails to separate di-esters or positional isomers [3] [6].
Solid-phase extraction (SPE) provides critical selectivity for analytical-grade material. Reverse-phase C18 cartridges (1000 mg/6 mL bed volume) with stepwise elution (water → 30% methanol → 70% methanol → 100% acetonitrile) effectively isolate 1-myristoyl-3-chloropropanediol in the 70% methanol fraction, separating it from 2-regioisomers and 1,3-di-myristoyl derivatives. Process-scale SPE employing silica-based bonded phases achieves >99% purity with 80-85% recovery, though solvent consumption remains high (3-5 L solvent per gram purified) [3] [6].
Crystallization optimization focuses on solvent selection and cooling profiles. Ternary systems of ethyl acetate/n-hexane (1:3 v/v) enable fractional crystallization by exploiting solubility differences between mono- and di-esters. Slow cooling from 50°C to -20°C at 1°C/minute yields needle-like crystals of 1-myristoyl-3-chloropropanediol with 98-99% purity. This process achieves 70-75% recovery in single-pass operations, increasing to 90% with mother liquor recycling. Chromatographic yield optimization employs simulated moving bed (SMB) technology for continuous separation, reducing solvent consumption by 40-60% versus batch chromatography while increasing throughput 3-5× [6].
Industrial yield optimization strategies include:
These integrated approaches enable large-scale production (>100 kg batches) of 1-myristoyl-3-chloropropanediol at >98% purity (HPLC) with overall yields exceeding 85% from myristic acid, representing a 20-30% improvement over traditional batch purification methods [3] [6].
Table 4: Purification Techniques Comparison
Technique | Purity Achieved | Recovery Yield | Key Advantages | Industrial Scalability |
---|---|---|---|---|
Liquid-Liquid Extraction | 90-95% | >95% | High throughput, low cost | Excellent (any scale) |
Silica Gel Chromatography | 95-98% | 70-80% | Removes positional isomers | Moderate (<100 kg/batch) |
Fractional Crystallization | 98-99% | 70-75% | Particle size control | Good (with recycling) |
Simulated Moving Bed Chromatography | >99% | 85-90% | Continuous operation, solvent savings | Excellent (multi-tonne) |
Hybrid Approach (Extraction + Crystallization) | >98% | 80-85% | Balanced cost/performance | Excellent |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4